N-(4-bromophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine
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Overview
Description
N-(4-bromophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine is a C-nitro compound.
Scientific Research Applications
1. Structural and Spectral Analysis
N-(4-bromophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine and its derivatives have been extensively studied for their structural characteristics. For instance, Ö. Tamer et al. (2016) synthesized a related crystal, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, and characterized it using X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopies. The study found that the small energy gap between HOMO and LUMO indicated intramolecular charge transfer, contributing to nonlinear optical properties (Ö. Tamer et al., 2016).
2. Synthesis and Reactivity
Studies like those by P. Szlachcic et al. (2020) and K. Kula et al. (2022) have explored the synthesis of pyrazole derivatives and their chemical reactivity. Szlachcic et al. focused on the reductive cyclization of pyrazole derivatives to form substituted pyrazoloquinoxalines, influenced by intramolecular hydrogen bonds (Szlachcic et al., 2020). Kula et al. investigated the unexpected formation of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, shedding light on a unique CHCl3 elimination process (Kula et al., 2022).
3. Optical and Electronic Properties
The optical and electronic properties of pyrazole derivatives have been a subject of research. Studies like those by V. Deneva et al. (2019) have utilized NMR and quantum-chemical calculations to understand the tautomeric states in azo dyes derived from pyrazole derivatives (Deneva et al., 2019).
properties
Product Name |
N-(4-bromophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine |
---|---|
Molecular Formula |
C10H9BrN4O2 |
Molecular Weight |
297.11 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H9BrN4O2/c1-6-9(15(16)17)10(14-13-6)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H2,12,13,14) |
InChI Key |
ICLCJLQPWWMXKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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